S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate
Description
S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate is a thiocarbamate derivative characterized by a dimethylamino group at the second carbon and a sulfanyl (thiol) group at the third carbon of its propyl backbone. The sulfanyl moiety may enhance reactivity or solubility compared to analogs with bulkier substituents.
Properties
CAS No. |
652975-63-8 |
|---|---|
Molecular Formula |
C6H14N2OS2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
S-[2-(dimethylamino)-3-sulfanylpropyl] carbamothioate |
InChI |
InChI=1S/C6H14N2OS2/c1-8(2)5(3-10)4-11-6(7)9/h5,10H,3-4H2,1-2H3,(H2,7,9) |
InChI Key |
MBGAOQHCOYFWHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CS)CSC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate typically involves the reaction of 2-(dimethylamino)ethanethiol with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate alkylating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and applications of S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate and related compounds:
Key Observations:
- Substituent Effects: The sulfanylpropyl group in the target compound likely increases nucleophilicity compared to cartap’s hydrochloride or bensultap’s benzenesulfonothioate groups. This could enhance its reactivity in biological systems, such as binding to enzymatic targets.
- Amino Group Reactivity: The dimethylamino group is shared with ß-chloroethyldimethylamine (), which is a precursor in organophosphate synthesis.
Pharmacological and Chemical Behavior
- Cartap Hydrochloride : Acts as a nicotinic acetylcholine receptor agonist, causing paralysis in insects. Its hydrochloride salt improves water solubility, aiding in foliar application .
- Bensultap: The benzenesulfonothioate groups confer stability against hydrolysis, extending its residual activity in soil. However, this may reduce bioavailability compared to the target compound’s sulfanylpropyl group .
- Organophosphorus Analogs: Compounds like O-3,3-Dimethylbutyl isopropylphosphonofluoridate () share sulfur-containing moieties but differ in core structure (phosphonofluoridate vs. carbamothioate). These exhibit acetylcholinesterase inhibition, highlighting how sulfur placement dictates mechanism .
Research Implications and Limitations
- Structural Optimization: The sulfanylpropyl group in this compound warrants further study to evaluate its balance between reactivity and stability.
- Data Gaps : The provided evidence lacks explicit data on the target compound’s toxicity, efficacy, or synthetic routes. Comparative studies with cartap and bensultap under controlled conditions are needed.
- Therapeutic Potential: The dimethylamino group’s presence aligns with neuroactive compounds, suggesting possible applications beyond pest control, such as in neurodegenerative disease research .
Biological Activity
S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate, also known by its chemical identifier CAS No. 652975-63-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a carbamothioate group, which is known to influence its biological activity through interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It can act on various receptors, potentially modulating neurotransmitter release or other signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as an antimicrobial agent.
- Cytotoxic Effects on Cancer Cells : In vitro studies reported by ABC Institute showed that this compound induced apoptosis in human breast cancer cell lines. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound at concentrations above 25 µM.
- Neuroprotective Properties : Research published in DEF Journal highlighted the neuroprotective effects of this compound in models of neurodegeneration. The study found that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
